N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Overview
Description
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide is a chemical compound with the molecular formula C21H37N2SiI It is known for its unique structure, which includes an indole core substituted with a triisopropylsilyl group and a trimethylammonium group
Preparation Methods
The synthesis of N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the triisopropylsilyl group. The final step involves the quaternization of the nitrogen atom with methyl iodide to form the trimethylammonium iodide salt. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indole derivatives.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on proteins or nucleic acids, affecting their function. The triisopropylsilyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl[1-(trimethylsilyl)-1H-indol-3-yl]methanaminium iodide: This compound has a trimethylsilyl group instead of a triisopropylsilyl group, which can affect its steric properties and reactivity.
N,N,N-trimethyl[1-(tert-butyldimethylsilyl)-1H-indol-3-yl]methanaminium iodide: The tert-butyldimethylsilyl group provides different steric and electronic effects compared to the triisopropylsilyl group.
The unique combination of the triisopropylsilyl and trimethylammonium groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
trimethyl-[[1-tri(propan-2-yl)silylindol-3-yl]methyl]azanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N2Si.HI/c1-16(2)24(17(3)4,18(5)6)22-14-19(15-23(7,8)9)20-12-10-11-13-21(20)22;/h10-14,16-18H,15H2,1-9H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUTRKXDZKUPN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C[N+](C)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37IN2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672397 | |
Record name | N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620598-21-2 | |
Record name | N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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